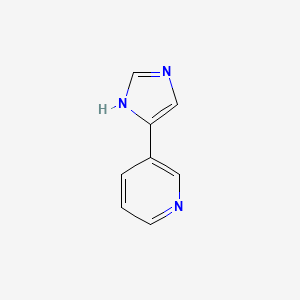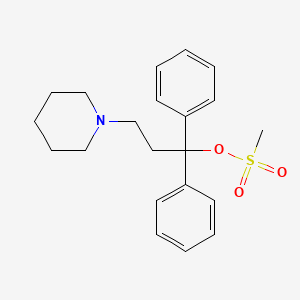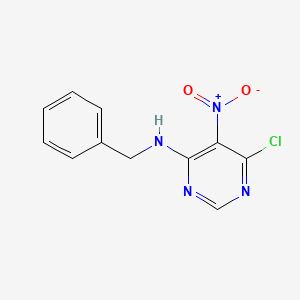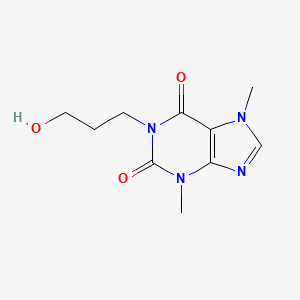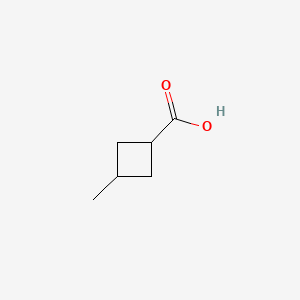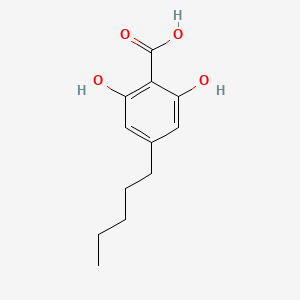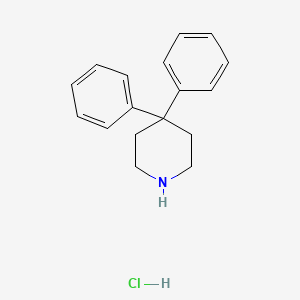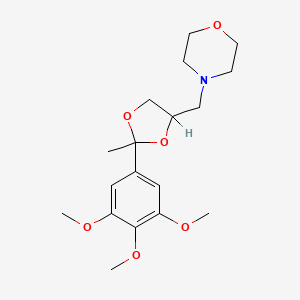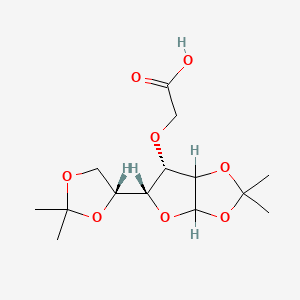![molecular formula C12H16N2O3 B1305328 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid CAS No. 110576-09-5](/img/structure/B1305328.png)
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a pyridine ring attached to a hexanoic acid chain through an amide linkage. It is used in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid typically involves the reaction of pyridine-3-carboxylic acid with hexanoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Corresponding amine derivatives.
Substitution: Esters and amides of hexanoic acid.
Scientific Research Applications
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the amide linkage provides stability and specificity in binding to proteins and enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the hexanoic acid chain.
Hexanoic acid: Contains the hexanoic acid chain but lacks the pyridine ring.
Nicotinic acid: Similar pyridine ring structure but with a carboxylic acid group at a different position.
Uniqueness
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is unique due to its combined structural features of a pyridine ring and a hexanoic acid chain linked through an amide bond. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11(16)6-2-1-3-8-14-12(17)10-5-4-7-13-9-10/h4-5,7,9H,1-3,6,8H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSCFOQDIEZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
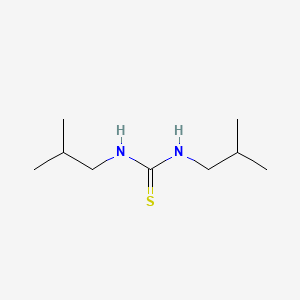
![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
